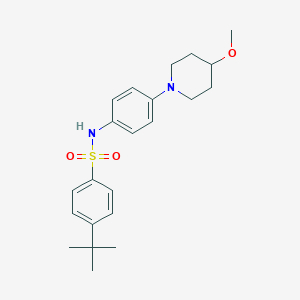

4-(tert-butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide

Description

4-(tert-Butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a 4-methoxypiperidinyl-substituted phenylamine moiety. The tert-butyl group enhances metabolic stability by steric hindrance, while the methoxypiperidine moiety may improve solubility and hydrogen-bonding interactions, critical for target binding .

Properties

IUPAC Name |

4-tert-butyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-22(2,3)17-5-11-21(12-6-17)28(25,26)23-18-7-9-19(10-8-18)24-15-13-20(27-4)14-16-24/h5-12,20,23H,13-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTPCIHBRHEANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the methoxypiperidinyl derivative, which is then coupled with a benzenesulfonamide derivative under specific reaction conditions. The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(tert-butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analysis

- The bosentan analog includes a pyrimidine core, enabling interactions with nucleotide-binding targets (e.g., kinases), unlike the methoxypiperidine in the target compound.

- Substituent Effects: Methoxypiperidine vs. Bis-sulfonamides : These compounds exhibit enhanced steric bulk and polarity, likely improving protein-binding avidity but increasing renal clearance challenges.

- Yields for analogs vary widely (e.g., 75% for 2e vs. 38% for 62 ), suggesting that steric hindrance from tert-butyl groups may complicate reactions.

Pharmacological Implications

While biological data for the target compound are absent in the evidence, structural parallels to known bioactive compounds provide insights:

- Anticancer Potential: Compounds like N-(quinoxalin-2-yl)benzenesulfonamide derivatives (IC50 = 15.6–26.8 mmol L<sup>–1</sup>) highlight the role of sulfonamides in cytotoxicity. The tert-butyl group in the target compound may enhance metabolic stability, prolonging therapeutic effects.

- Beta-3 Adrenergic Activity : Beta-3 agonists with sulfonamide motifs (e.g., ) induce lipolysis and tachycardia. The methoxypiperidine in the target compound could modulate receptor selectivity compared to pyridine-containing analogs.

Physicochemical Properties

- Solubility : Methoxypiperidine likely improves aqueous solubility compared to cyclohexyl or tert-butyl substituents.

- Metabolic Stability : The tert-butyl group resists oxidative degradation, a feature shared with bosentan analogs .

Biological Activity

4-(tert-butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a tert-butyl group, a methoxypiperidinyl moiety, and a benzenesulfonamide functional group, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Formula

The chemical structure can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 402.55 g/mol |

| IUPAC Name | 4-tert-butyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide |

| CAS Number | 1797641-66-7 |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the inhibition of various biological pathways, resulting in potential therapeutic effects.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines. The mechanism behind these effects is largely attributed to its ability to disrupt cellular processes through enzyme inhibition.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of sulfonamide compounds were evaluated for their anticancer activities against various cancer cell lines. The results indicated that modifications in the piperidine ring significantly enhanced cytotoxicity against breast cancer cells, suggesting that similar modifications in this compound could yield promising results in cancer therapy .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of sulfonamide derivatives, revealing that compounds with methoxy substituents showed increased activity against Gram-positive bacteria. This suggests that this compound may also possess similar antimicrobial efficacy .

Drug Development

The compound is being explored for its potential use in drug development, particularly as an inhibitor for specific enzymes involved in disease pathways. Its unique functional groups allow for targeted modifications, enhancing its efficacy and selectivity.

Synthesis and Optimization

Research into synthetic routes for this compound has focused on optimizing yields and purity. Techniques such as continuous flow chemistry are being employed to enhance synthesis efficiency, which is crucial for large-scale production .

Similar Compounds

A comparative analysis with other sulfonamide derivatives highlights the unique attributes of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methyl-N-(piperidin-1-yl)benzenesulfonamide | Lacks tert-butyl group | Moderate anticancer activity |

| N-(2-Methoxyethyl)-benzenesulfonamide | Contains ether instead of methoxy group | Limited antimicrobial activity |

The presence of the tert-butyl group in this compound contributes to steric hindrance, potentially affecting its interaction with biological targets compared to simpler analogs.

Q & A

Q. What are the key considerations for synthesizing 4-(tert-butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide with high purity?

The synthesis of this compound requires multi-step reactions involving sulfonamide coupling and functional group modifications. Critical steps include:

- Reaction Optimization : Control of temperature (e.g., room temperature for coupling reactions) and pH to minimize side products. For example, triethylamine is often used as a base to deprotonate intermediates .

- Purification : Techniques like column chromatography (silica gel) or recrystallization (using solvents such as dichloromethane/hexane mixtures) are essential to isolate the product. Thin-layer chromatography (TLC) is recommended for monitoring reaction progress .

- Yield Improvement : Adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of 4-methoxypiperidine) and employing inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify the presence of the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and the methoxypiperidinyl moiety (δ ~3.3 ppm for methoxy protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₂H₃₁N₂O₃S) and detects isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

- In Vitro Screening : Use enzyme-linked assays (e.g., kinase inhibition) or cell viability assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7). The sulfonamide moiety may target folate metabolism or microtubule dynamics .

- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values. Include positive controls (e.g., ABT-751 for antimitotic activity) .

- Solubility Considerations : Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) and dilute in culture media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?

- Substituent Variation : Modify the tert-butyl group (e.g., replace with CF₃ or cyclopropyl) to enhance lipophilicity or metabolic stability. Similarly, alter the methoxy group on the piperidine ring to assess steric/electronic effects .

- Bioisosteric Replacement : Replace the benzenesulfonamide core with thiadiazole or pyrimidine rings to improve target binding. For example, highlights thiadiazole-based analogs with enhanced antibacterial activity .

- Pharmacokinetic Profiling : Conduct in vitro assays for CYP450 inhibition, plasma protein binding, and metabolic stability in liver microsomes .

Q. How should researchers resolve contradictions in biological activity data across different studies?

- Assay Standardization : Ensure consistent cell lines, incubation times, and endpoint measurements. For example, discrepancies in IC₅₀ values may arise from using adherent vs. suspension cells .

- Orthogonal Validation : Confirm activity via multiple methods (e.g., Western blotting for target protein inhibition alongside cell viability assays) .

- Meta-Analysis : Compare data with structurally related compounds (e.g., ABT-751 derivatives in ) to identify trends in substituent effects .

Q. What computational strategies are recommended for predicting target interactions and off-target risks?

- Molecular Docking : Use software like AutoDock Vina to model binding to tubulin (PDB ID: 1SA0) or carbonic anhydrase IX, common targets for sulfonamides .

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 can forecast blood-brain barrier penetration, hepatotoxicity, and hERG inhibition risks .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability and conformational changes .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Reaction Temp | 0–25°C (prevents decomposition) | |

| Purification Method | Column chromatography (EtOAc/hexane) | |

| Reaction Time | 12–24 hours (monitored by TLC) |

Q. Table 2. Biological Assay Design Guidelines

| Assay Type | Protocol Highlights | Reference |

|---|---|---|

| Antiproliferative | MTT assay, 48h incubation, IC₅₀ calculation | |

| Enzyme Inhibition | Fluorescence-based kinase assay (Z′-factor >0.5) | |

| Metabolic Stability | Liver microsome incubation (NADPH cofactor) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.